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Compound of Interest

Compound Name:
3-Fluorobutan-1-amine

hydrochloride

Cat. No.: B1380451 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 3-Fluorobutan-1-amine hydrochloride (CAS: 1780799-10-1). Due to the limited

availability of published experimental spectra for this specific compound, this document

outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics based on its chemical structure and established

spectroscopic principles. Detailed, generalized experimental protocols for obtaining such data

are also provided to guide researchers in their analytical workflows.

Chemical Structure and Properties
Chemical Name: 3-Fluorobutan-1-amine hydrochloride

Molecular Formula: C₄H₁₁ClFN

Molecular Weight: 127.59 g/mol [1][2]

Appearance: Off-white to light yellow solid[1]

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from NMR, IR, and MS

analyses of 3-Fluorobutan-1-amine hydrochloride. These predictions are derived from the
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analysis of its functional groups and overall molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the

protons on the butyl chain, with multiplicities arising from spin-spin coupling with neighboring

protons and the fluorine atom. The presence of the hydrochloride salt will influence the

chemical shift of the protons near the amine group.

Protons
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

H-4 (CH₃) ~1.4 Doublet of doublets
J(H-4, H-3) ≈ 7 Hz,

J(H-4, F) ≈ 25 Hz

H-2 (CH₂) ~2.0 Multiplet

H-1 (CH₂) ~3.1 Triplet J(H-1, H-2) ≈ 7 Hz

H-3 (CH) ~4.6 Doublet of multiplet J(H-3, F) ≈ 48 Hz

NH₃⁺ ~8.0 Broad singlet

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display four signals corresponding to

the four carbon atoms in the molecule. The carbon atom bonded to the fluorine will show a

characteristic large coupling constant (¹J(C-F)).

Carbon
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity (due to
C-F coupling)

Predicted Coupling
Constant (¹J(C-F),
Hz)

C-4 (CH₃) ~20 Doublet ²J(C-F) ≈ 20 Hz

C-2 (CH₂) ~35 Doublet ²J(C-F) ≈ 20 Hz

C-1 (CH₂) ~40 Singlet

C-3 (CH) ~88 Doublet ¹J(C-F) ≈ 170 Hz

Infrared (IR) Spectroscopy
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The IR spectrum of 3-Fluorobutan-1-amine hydrochloride is expected to exhibit

characteristic absorption bands corresponding to its functional groups. As a solid, the spectrum

will likely show broader peaks.

Functional Group
Predicted Absorption
Range (cm⁻¹)

Description of Vibration

N-H Stretch (NH₃⁺) 3200 - 2800 (broad)
Stretching vibrations of the

ammonium group.

C-H Stretch (Aliphatic) 3000 - 2850
Stretching vibrations of the C-

H bonds in the butyl chain.

N-H Bend (NH₃⁺) 1620 - 1550
Bending vibrations of the

ammonium group.

C-F Stretch 1150 - 1000
Stretching vibration of the

carbon-fluorine bond.

Mass Spectrometry (MS)
Electron ionization (EI) mass spectrometry of 3-Fluorobutan-1-amine (the free base) would

likely result in the fragmentation of the molecule. The molecular ion peak may be weak or

absent.

m/z Predicted Identity Comments

91 [M]⁺ (C₄H₁₀FN)⁺ Molecular ion of the free base.

72 [M - F]⁺ Loss of a fluorine radical.

56 [C₄H₈]⁺ Loss of HF and NH₃.

30 [CH₄N]⁺
Alpha-cleavage, characteristic

of primary amines.

Note: For the hydrochloride salt, electrospray ionization (ESI) would be a more suitable

technique, and the spectrum would be expected to show a prominent peak for the protonated

molecule [M+H]⁺ at m/z 92.0870.
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Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data

discussed above.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 3-Fluorobutan-1-amine hydrochloride.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O,

DMSO-d₆, or CD₃OD) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

The NMR spectra are acquired on a spectrometer operating at a field strength of, for

example, 400 MHz for ¹H and 100 MHz for ¹³C.

For ¹H NMR, a standard pulse-acquire sequence is used. Key parameters include a spectral

width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a

relaxation delay of 1-2 seconds.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum

to singlets for each carbon (unless C-F coupling is being observed).

The chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS)

or the residual solvent peak.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Place a small amount (~1-2 mg) of 3-Fluorobutan-1-amine hydrochloride and ~100 mg of

dry potassium bromide (KBr) powder in an agate mortar.
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Gently grind the two substances together with a pestle until a fine, homogeneous powder is

obtained.

Transfer a small amount of the mixture to a pellet press die.

Apply pressure to the die using a hydraulic press to form a thin, transparent KBr pellet.

Instrumentation and Data Acquisition:

The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR)

spectrometer.

A background spectrum of the empty sample compartment is recorded.

The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - for the free
base)
Sample Introduction and Ionization:

A small amount of the sample is introduced into the mass spectrometer, often via a direct

insertion probe or after separation by gas chromatography (GC).

The sample is vaporized in the ion source.

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70

eV), causing ionization and fragmentation.

Mass Analysis and Detection:

The resulting positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
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A detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of 3-
Fluorobutan-1-amine hydrochloride.

Workflow for Spectroscopic Analysis of 3-Fluorobutan-1-amine HCl
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Caption: Spectroscopic Analysis Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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